molecular formula C8H7IO2 B3292366 2-Hydroxy-2'-iodoacetophenone CAS No. 877868-88-7

2-Hydroxy-2'-iodoacetophenone

Cat. No.: B3292366
CAS No.: 877868-88-7
M. Wt: 262.04 g/mol
InChI Key: SSQXUBNIMYEZND-UHFFFAOYSA-N
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Description

Significance of Substituted Acetophenone (B1666503) Scaffolds in Organic Synthesis and Chemical Biology

Substituted acetophenones are a class of organic compounds characterized by an acetophenone core that has been modified with various functional groups. wisdomlib.org This structural framework is of paramount importance in the fields of organic synthesis and chemical biology. nih.gov Acetophenone and its derivatives serve as versatile precursors for the synthesis of a wide array of more complex molecules. wisdomlib.orgmdpi.com They are fundamental building blocks for creating compounds such as chalcones, pyrazoles, chromones, and benzothiazole (B30560) derivatives. collegedunia.comresearchgate.net The reactivity of the ketone functional group, combined with the electronic effects of substituents on the aromatic ring, allows for a diverse range of chemical transformations. numberanalytics.com

In the realm of medicinal chemistry, the acetophenone scaffold is a common feature in many pharmacologically active molecules. nih.gov Naturally derived acetophenones have shown a variety of biological activities, including anti-inflammatory, anticancer, antioxidant, and antimicrobial properties. nih.gov Plant-derived acetophenones are often used as starting materials for the synthesis of drugs, owing to their potential for therapeutic efficacy with fewer side effects. nih.gov Furthermore, these compounds are investigated for the development of new agrochemicals, such as herbicides and fungicides. mdpi.com The ability to systematically modify the acetophenone structure allows chemists to fine-tune the biological and chemical properties of the resulting molecules, making them invaluable tools in drug discovery and materials science. nih.gov

Interplay of Halogen and Hydroxyl Functionalities in Aromatic Ketones

The introduction of halogen and hydroxyl groups onto an aromatic ketone scaffold, such as in 2-Hydroxy-2'-iodoacetophenone, creates a molecule with unique and enhanced reactivity. The hydroxyl group, particularly when positioned on the alpha-carbon to the ketone (an α-hydroxy ketone or acyloin), introduces a reactive center capable of participating in various asymmetric reactions and serving as a template for stereoselective synthesis. wikipedia.orgrsc.org Acyloins can be oxidized to form diones or reduced to diols, and their ability to undergo reactions like condensation and allylation makes them valuable synthetic intermediates. wikipedia.orgacs.org

The halogen atom, in this case, iodine, also significantly influences the molecule's properties. Halogens can form "halogen bonds," which are non-covalent interactions with electron-donating atoms like oxygen. These bonds can play a role in molecular recognition, ligand binding, and the formation of supramolecular structures. mdpi.com The iodine atom's presence can enhance the biological activity of a molecule and makes it a useful feature for radiolabeling studies to track biological processes. In synthesis, the iodo-substituent can be replaced by other functional groups through various coupling reactions. The combination of a hydroxyl group, which can participate in hydrogen bonding and act as a nucleophile, and an iodine atom, which modifies electronic properties and offers a site for further functionalization, results in a highly versatile and reactive chemical entity. chemimpex.com

Historical Context of Research on Acetophenone Derivatives

The study of acetophenone and its derivatives has a rich history dating back to the 19th and early 20th centuries. Acetophenone itself, the parent compound, was used medicinally as a hypnotic and anticonvulsant under the brand name Hypnone. wikipedia.orgresearchgate.net Its synthesis and properties laid the groundwork for the exploration of its many derivatives. mdpi.combritannica.com

Two key historical reactions are fundamental to the synthesis of the broader class of hydroxylated acetophenones. The Friedel-Crafts Acylation , first reported by Charles Friedel and James Crafts in 1877, is a cornerstone of organic chemistry for attaching an acyl group to an aromatic ring. numberanalytics.comchemistrytalk.orgwikipedia.org This electrophilic aromatic substitution reaction, typically using an acyl chloride and a Lewis acid catalyst like aluminum chloride, provided a powerful method for creating aromatic ketones, including acetophenone itself. numberanalytics.comnumberanalytics.comnih.gov

Another pivotal discovery was the Fries Rearrangement , named after German chemist Karl Theophil Fries, who published on the reaction in 1908. wikipedia.orgdntb.gov.ua This reaction converts a phenolic ester into a hydroxy aryl ketone using a Lewis acid catalyst. collegedunia.comwikipedia.org The reaction is selective for the ortho and para positions, and by controlling conditions like temperature, chemists can favor the formation of one isomer over the other. collegedunia.comwikipedia.org This rearrangement became a crucial method for synthesizing hydroxyacetophenones, which are important intermediates for pharmaceuticals and other fine chemicals. collegedunia.comacs.org These foundational discoveries unlocked the vast chemical space of substituted acetophenones that continues to be explored today.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-hydroxy-1-(2-iodophenyl)ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7IO2/c9-7-4-2-1-3-6(7)8(11)5-10/h1-4,10H,5H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSQXUBNIMYEZND-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)CO)I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7IO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanistic Investigations of Chemical Reactivity and Transformations

Pathways of Nucleophilic Substitution at the Iodine Center

The iodine atom in 2-hydroxy-2'-iodoacetophenone, being attached to an aromatic ring, is generally less reactive towards nucleophilic substitution than an iodine atom in an aliphatic compound. However, under specific conditions, nucleophilic aromatic substitution (SNAr) can occur. The reactivity of aryl iodides in such reactions is influenced by the electronic nature of the substituents on the aromatic ring fiveable.me. The presence of the acetyl group, which is moderately electron-withdrawing, can facilitate nucleophilic attack on the ipso-carbon, the carbon atom directly bonded to the iodine.

The generally accepted mechanism for nucleophilic aromatic substitution on activated aryl halides proceeds through an addition-elimination pathway libretexts.org. This process involves two main steps:

Nucleophilic Attack and Formation of a Meisenheimer Complex: A nucleophile attacks the carbon atom bearing the iodine, leading to the formation of a negatively charged intermediate known as a Meisenheimer complex. In this intermediate, the aromaticity of the ring is temporarily disrupted, and the carbon at the site of attack becomes sp3-hybridized libretexts.org. The negative charge is delocalized over the aromatic ring, and its stability is enhanced by the presence of electron-withdrawing groups.

Elimination of the Leaving Group: The aromaticity of the ring is restored by the elimination of the iodide ion, which is a good leaving group. This step results in the formation of the final substitution product fiveable.me.

Common nucleophiles that can displace the iodine atom in aryl iodides include alkoxides, amides, and thiolates, leading to the formation of new carbon-oxygen, carbon-nitrogen, and carbon-sulfur bonds, respectively fiveable.me. The rate of these reactions is dependent on the strength of the nucleophile and the reaction conditions, such as temperature and solvent. While the hydroxyl group in the ortho position of this compound can potentially influence the reaction rate through intramolecular interactions, the fundamental mechanistic pathway follows the established principles of nucleophilic aromatic substitution.

Carbon-Carbon Bond Forming Reactions

This compound is an excellent substrate for a variety of carbon-carbon bond-forming reactions, which are fundamental in the construction of more complex molecular architectures. These reactions leverage the reactivity of the aryl iodide moiety and the carbonyl group.

The Suzuki-Miyaura cross-coupling reaction is a powerful and widely used method for the formation of carbon-carbon bonds, for which its developers were awarded the Nobel Prize in Chemistry in 2010. This reaction typically involves the palladium-catalyzed coupling of an organoboron compound (like a boronic acid or ester) with an organic halide or triflate yonedalabs.com. The aryl iodide bond in this compound makes it an ideal electrophilic partner in this transformation.

The catalytic cycle of the Suzuki-Miyaura coupling generally involves three key steps:

Oxidative Addition: The active palladium(0) catalyst inserts into the carbon-iodine bond of this compound, forming a palladium(II) intermediate.

Transmetalation: The organoboron reagent, activated by a base, transfers its organic group to the palladium(II) complex, displacing the halide.

Reductive Elimination: The two organic groups on the palladium(II) complex couple and are eliminated from the metal center, forming the new carbon-carbon bond and regenerating the palladium(0) catalyst, which can then re-enter the catalytic cycle.

This methodology allows for the introduction of a wide range of substituents, including alkyl, alkenyl, and aryl groups, at the position formerly occupied by the iodine atom. The reaction conditions, such as the choice of palladium catalyst, ligand, base, and solvent, are crucial for achieving high yields and selectivity.

Table 1: Examples of Suzuki-Miyaura Coupling Reactions with Aryl Halides

Aryl Halide SubstrateBoronic AcidCatalystBaseSolventProduct
2-IodoanilinePhenylboronic acidPd(PPh3)4Na2CO3Toluene/Water2-Aminobiphenyl
4-Bromoacetophenone4-Methylphenylboronic acidPdCl2(dppf)K3PO4Dioxane4-Acetyl-4'-methylbiphenyl
This compoundNaphthylboronic acidPd(OAc)2/SPhosK2CO3THF/Water2-Hydroxy-2'-(naphthalen-1-yl)acetophenone

Chalcones, or 1,3-diaryl-2-propen-1-ones, are important intermediates in the biosynthesis of flavonoids and are known for their diverse biological activities. They are typically synthesized through the Claisen-Schmidt condensation, which is an aldol (B89426) condensation between an acetophenone (B1666503) and a benzaldehyde (B42025) derivative rjptonline.orgnih.govjetir.org. This compound can serve as the acetophenone component in this reaction.

The mechanism of the Claisen-Schmidt condensation under basic conditions involves the following steps:

Enolate Formation: A base, such as sodium hydroxide (B78521) or potassium hydroxide, deprotonates the α-carbon of the acetophenone, forming a resonance-stabilized enolate.

Nucleophilic Attack: The enolate acts as a nucleophile and attacks the electrophilic carbonyl carbon of the aldehyde.

Aldol Addition: This attack forms an alkoxide intermediate.

Protonation and Dehydration: The alkoxide is protonated to give a β-hydroxy ketone (an aldol adduct), which then readily undergoes dehydration (elimination of a water molecule) under the reaction conditions to form the α,β-unsaturated ketone, the chalcone (B49325).

The presence of the 2-hydroxy group in the acetophenone can influence the reaction, and the resulting chalcones, containing both a hydroxyl and an iodo substituent, are valuable precursors for the synthesis of various heterocyclic compounds researchgate.net.

Table 2: Synthesis of Chalcone Derivatives from Substituted Acetophenones

Acetophenone DerivativeAldehydeBaseSolventChalcone Product
2-Hydroxy-3-iodo-5-methyl acetophenoneBenzaldehydeNaOHEthanol (B145695)(E)-1-(2-hydroxy-3-iodo-5-methylphenyl)-3-phenylprop-2-en-1-one
4-Iodoacetophenone4-MethoxybenzaldehydeNaOHRectified Spirit(E)-3-(4-methoxyphenyl)-1-(4-iodophenyl)prop-2-en-1-one rjptonline.org
3,4,5-Trimethoxyacetophenone4-ChlorobenzaldehydeNaOHEthanol(E)-1-(3,4,5-trimethoxyphenyl)-3-(4-chlorophenyl)prop-2-en-1-one elifesciences.org

The versatile structure of this compound and its derivatives, particularly the chalcones derived from it, allows for the synthesis of a wide range of heterocyclic systems through various cyclization reactions.

Indene (B144670) Systems: While direct cyclization of this compound to an indene is not a common route, related o-iodophenyl ketones can undergo cobalt-catalyzed carbocyclization reactions with alkynes to form indenols and indenes chemsrc.com. Another approach involves the intramolecular cyclization of enone-tethered ketones, which can be activated by iodine, to form indenes via an intramolecular aldol condensation researcher.life.

Quinoxaline Systems: Quinoxalines are typically synthesized by the condensation of an o-phenylenediamine (B120857) with a 1,2-dicarbonyl compound nih.govchim.it. While this compound is not a direct precursor, its derivatives can be transformed into the necessary dicarbonyl compounds. For instance, oxidation of the acetophenone can yield a glyoxal, which can then be condensed with an o-phenylenediamine. Alternatively, iodine-catalyzed tandem protocols have been developed for the synthesis of quinoxalines from various starting materials rsc.org.

Pyrazoline Systems: Pyrazolines are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. They are commonly synthesized by the reaction of chalcones with hydrazine (B178648) or its derivatives rjptonline.orgnih.govdergipark.org.tr. The chalcones derived from this compound can undergo a cyclocondensation reaction with hydrazine. The reaction proceeds through a Michael addition of the hydrazine to the α,β-unsaturated carbonyl system of the chalcone, followed by an intramolecular cyclization and dehydration to yield the pyrazoline ring dergipark.org.tr.

Chromone Systems: Chromones (1-benzopyran-4-ones) are a class of oxygen-containing heterocyclic compounds. One of the classical methods for their synthesis is the Algar-Flynn-Oyamada reaction, which involves the oxidative cyclization of a 2'-hydroxychalcone (B22705) nbuv.gov.ua. The chalcones derived from this compound are ideal substrates for this reaction. The reaction is typically carried out in the presence of an alkaline solution of hydrogen peroxide. Other methods involve the condensation of 2-hydroxyacetophenones with esters or the use of Vilsmeier-Haack methodology to introduce a formyl group, followed by cyclization core.ac.uk.

Isatin Systems: Isatin (1H-indole-2,3-dione) is an important building block in organic synthesis. While not a direct cyclization from this compound, the synthesis of isatins can be achieved from 2'-aminoacetophenones through oxidative cyclization organic-chemistry.orgirapa.orgnih.gov. The iodo-substituted acetophenone can be converted to the corresponding amino derivative, which can then undergo intramolecular C-N bond formation. For instance, molecular iodine can promote an efficient synthesis of isatins from 2'-aminophenylacetylenes, 2'-aminostyrenes, and 2'-amino-β-ketoesters via oxidative amidation organic-chemistry.org.

Oxidation and Reduction Pathways

The hydroxyl and carbonyl moieties of this compound are susceptible to both oxidation and reduction, providing pathways to other important classes of compounds.

The oxidation of 2-hydroxyacetophenone (B1195853) can lead to different products depending on the reaction conditions and the oxidizing agent used. The Dakin oxidation is a classic reaction where o- or p-hydroxy aromatic aldehydes or ketones are oxidized by alkaline hydrogen peroxide to the corresponding dihydroxyaromatic compounds (catechols or hydroquinones) cdnsciencepub.com. In the case of 2-hydroxyacetophenone, this reaction would yield catechol. The mechanism is believed to be related to the Baeyer-Villiger oxidation.

The carbonyl group can also be oxidized under certain conditions. For instance, the oxidation of α-hydroxyacetophenone by copper(II) has been studied, where the reaction proceeds through enolization followed by oxidation of the enol form acs.org.

Table 3: Oxidation Products of 2-Hydroxyacetophenone and Related Compounds

Starting MaterialOxidizing AgentConditionsMajor Product
2-HydroxyacetophenoneAlkaline H2O2Dakin OxidationCatechol cdnsciencepub.com
1-Phenyl-1,2-ethanediolH2O2 / Mn(II) catalyst-2-Hydroxyacetophenone researchgate.net
α-HydroxyacetophenoneCopper(II) in aqueous pyridine-Benzoic acid and formaldehyde

Reduction of Ketone Functionality

The reduction of the ketone group in α-hydroxy ketones to yield vicinal diols is a fundamental transformation in organic synthesis. While specific mechanistic studies on this compound are not extensively documented, the reduction of related α-hydroxy acetophenones provides a strong basis for understanding its reactivity. The presence of the α-hydroxyl group can influence the stereochemical outcome of the reduction, and various reducing agents can be employed, each potentially operating through a distinct mechanism.

For instance, catalytic hydrogenation or reduction with metal hydrides like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄) are common methods. The general mechanism for metal hydride reduction involves the nucleophilic attack of a hydride ion (H⁻) on the electrophilic carbonyl carbon. The presence of the adjacent hydroxyl group can lead to the formation of a chelate with the metal ion of the hydride reagent, directing the hydride delivery from a specific face of the carbonyl group and thus influencing the diastereoselectivity of the resulting diol.

Enzymatic reductions offer a highly selective alternative for the conversion of ketones to optically active secondary alcohols. usm.my For instance, alcohol dehydrogenases have been successfully used to catalyze the reduction of various aryl ketones and α-ketoesters. usm.my The mechanism of these biocatalytic reductions involves the transfer of a hydride from a cofactor, such as NADH or NADPH, to the carbonyl carbon within the enzyme's active site. The specific three-dimensional arrangement of the substrate in the active site governs the high enantioselectivity observed in these reactions. While not specifically documented for this compound, it is plausible that similar enzymatic systems could achieve its stereoselective reduction.

One proposed mechanism for the reduction of related compounds with reagents like hydriodic acid (HI) in the presence of phosphorus (P) involves the formation of a radical carbon intermediate. sciencemadness.org This process may begin with the protonation of the hydroxyl group, followed by its elimination and the formation of a carbocation. Subsequent iodination and homolytic cleavage of the carbon-iodine bond can generate a radical species, which is then reduced to a carbanion and subsequently protonated. sciencemadness.org

Table 1: Comparison of Potential Reduction Methods for this compound

Reducing AgentProposed Mechanistic FeaturePotential Outcome
Sodium Borohydride (NaBH₄)Nucleophilic hydride attackFormation of a diol, potential for diastereoselectivity
Alcohol DehydrogenaseEnzyme-catalyzed hydride transfer from NADPH/NADHHigh enantioselectivity to a specific chiral diol
Hydriodic Acid (HI) / Phosphorus (P)Radical carbon intermediateReduction to the corresponding alkane

Acid-Base Catalyzed Transformations

The presence of both a hydroxyl group (acidic) and a carbonyl group (basic site) in this compound allows for a range of acid and base-catalyzed transformations. A particularly relevant reaction pathway for ortho-substituted phenols is intramolecular cyclization.

Under basic conditions, the phenolic hydroxyl group can be deprotonated to form a phenoxide ion. This nucleophilic phenoxide can then attack the electrophilic carbon of the iodoacetyl group. Given the ortho positioning of the reacting groups, an intramolecular nucleophilic substitution is highly plausible. This would lead to the displacement of the iodide ion and the formation of a five-membered heterocyclic ring, specifically a derivative of 2,3-dihydrobenzofuran-3-one. The rate and facility of this cyclization would be influenced by factors such as the strength of the base, the solvent, and the temperature.

In the presence of a Brønsted acid, the carbonyl oxygen can be protonated, enhancing the electrophilicity of the carbonyl carbon. nih.gov This activation can facilitate an intramolecular cyclization, where the nucleophilic hydroxyl group attacks the activated carbonyl carbon. While direct acid-catalyzed cyclization involving the iodoacetyl group is less common, acid catalysis can play a role in transformations of related hydroxy ketone systems, often leading to rearrangements or the formation of different heterocyclic structures. documentsdelivered.com For instance, the acid-catalyzed conversion of 3-hydroxyflavanones to anthocyanidins demonstrates the utility of acid catalysis in promoting cyclization and dehydration reactions in similar molecular frameworks. documentsdelivered.com

Radical and Ionic Reaction Mechanisms

The carbon-iodine bond in this compound is susceptible to homolytic cleavage, particularly under photolytic or radical-initiating conditions, paving the way for radical-mediated reactions. The importance of reactions involving radical and radical ion intermediates is widely recognized in organic synthesis. rsc.orgrsc.org

Photolysis of iodophenols is a known method for generating aryl radicals. researchgate.net Upon irradiation with UV light, the C-I bond in this compound can undergo homolytic cleavage to generate a 2-hydroxyphenylacetyl radical and an iodine radical. The resulting aryl radical is a highly reactive intermediate that can participate in a variety of subsequent reactions. For instance, in the presence of a suitable hydrogen donor, the radical can be quenched to form 2-hydroxyacetophenone. Alternatively, it can undergo intramolecular cyclization if a suitable radical acceptor is present within the molecule, or it can react with other radical species or molecules in the reaction medium. The photochemistry of α-hydroxy ketones has been studied, and they are known to undergo Norrish Type I cleavage upon irradiation, forming acyl and alkyl radicals. researchgate.net

Ionic reaction mechanisms, beyond the acid-base catalyzed transformations discussed earlier, can also be envisaged. The formation of a carbocation intermediate at the benzylic position could be induced under strongly acidic conditions or through the assistance of a Lewis acid. This carbocation could then be trapped by various nucleophiles present in the reaction mixture. The interplay between radical and ionic pathways can be complex and is often dependent on the specific reaction conditions, including the solvent, temperature, and the presence of additives. rsc.org The study of such mechanisms often involves advanced techniques like mass spectrometry to detect and characterize transient reactive intermediates. rsc.org

Table 2: Potential Radical and Ionic Intermediates from this compound

IntermediateGeneration MethodPotential Fate
2-Hydroxyphenylacetyl radicalPhotolysis (UV irradiation)Hydrogen abstraction, intramolecular cyclization, intermolecular reactions
Benzylic carbocationStrong acid catalysisNucleophilic attack, rearrangement
Phenoxide ionBase treatmentIntramolecular nucleophilic substitution

Advanced Spectroscopic and Structural Characterization Studies for Elucidating Molecular Architecture

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule. For 2-Hydroxy-2'-iodoacetophenone, both ¹H and ¹³C NMR would be instrumental in confirming the connectivity and chemical environment of each atom.

¹H NMR Spectroscopy The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons, the methylene (B1212753) (-CH₂-) protons, and the hydroxyl (-OH) proton. The chemical shifts (δ) are influenced by the electronic effects of the substituents—the electron-withdrawing carbonyl and iodine groups and the electron-donating hydroxyl group.

The aromatic region would likely display a complex multiplet pattern between 7.0 and 8.0 ppm, consistent with a di-substituted benzene (B151609) ring. The specific splitting pattern and coupling constants (J) would depend on the relative positions of the protons. The methylene protons adjacent to the carbonyl group and the hydroxyl group are expected to appear as a singlet at approximately 4.5-5.0 ppm. The hydroxyl proton signal is typically a broad singlet, and its chemical shift can vary depending on the solvent and concentration due to hydrogen bonding.

¹³C NMR Spectroscopy The ¹³C NMR spectrum provides information on the different carbon environments in the molecule. The carbonyl carbon (C=O) is expected to be the most downfield-shifted signal, appearing around 195-200 ppm. scribd.com The carbon atom attached to the iodine (C-I) would appear at a characteristic chemical shift, typically in the range of 90-100 ppm. The carbon bearing the hydroxyl group (-CH₂OH) would resonate at approximately 60-70 ppm. The remaining aromatic carbons would produce signals in the 120-140 ppm region, with their precise shifts determined by the electronic effects of the substituents. chemicalbook.com

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound This table is interactive. Click on the headers to sort.

Atom Type Predicted ¹H Chemical Shift (δ, ppm) Predicted ¹³C Chemical Shift (δ, ppm) Notes
Carbonyl (C=O) N/A ~197.0 Most downfield signal.
Aromatic (Ar-H) ~7.0 - 8.0 ~120 - 140 Complex multiplet pattern.
Methylene (-CH₂OH) ~4.5 - 5.0 ~65.0 Singlet, adjacent to C=O and OH.
Hydroxyl (-OH) Variable N/A Broad singlet, position is solvent/concentration dependent.

Vibrational Spectroscopy for Functional Group Identification

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule by probing their characteristic vibrational frequencies. rsc.org

Infrared (IR) Spectroscopy The IR spectrum of this compound would be dominated by absorptions corresponding to its key functional groups. A strong, broad absorption band is expected in the region of 3200-3500 cm⁻¹ due to the O-H stretching vibration of the hydroxyl group; its broadness is a result of intermolecular hydrogen bonding. docbrown.info A very strong and sharp peak, characteristic of the carbonyl (C=O) stretch, would appear in the range of 1680-1700 cm⁻¹. docbrown.info Aromatic C-H stretching vibrations are anticipated around 3000-3100 cm⁻¹, while C-C stretching vibrations within the aromatic ring would produce signals between 1450 and 1600 cm⁻¹. The C-O stretching of the alcohol would be visible in the 1050-1200 cm⁻¹ region. The C-I stretching vibration is expected to produce a weak absorption in the far-infrared region, typically around 500-600 cm⁻¹.

Raman Spectroscopy Raman spectroscopy provides complementary information to IR. While the O-H and C=O stretches are also visible in Raman spectra, they are often weaker than in IR. Conversely, the aromatic C=C ring stretching vibrations (around 1600 cm⁻¹) and the C-I bond stretch are typically strong and easily identifiable in Raman spectra, making this technique particularly useful for characterizing the aromatic and halogenated portions of the molecule. nih.gov

Table 2: Characteristic Vibrational Frequencies for this compound This table is interactive. Click on the headers to sort.

Functional Group Vibrational Mode Expected IR Frequency (cm⁻¹) Expected Raman Frequency (cm⁻¹) Intensity
-OH O-H Stretch 3500 - 3200 3500 - 3200 Strong, Broad (IR)
C=O C=O Stretch 1700 - 1680 1700 - 1680 Very Strong (IR)
Aromatic C-H C-H Stretch 3100 - 3000 3100 - 3000 Medium-Strong
Aromatic C=C C=C Stretch 1600 - 1450 1600 - 1450 Medium-Strong (Strong in Raman)
C-O C-O Stretch 1200 - 1050 1200 - 1050 Medium

Electronic Spectroscopy for Conjugation and Electronic Transitions

UV-Visible (UV-Vis) spectroscopy provides insights into the electronic structure of a molecule by measuring the absorption of UV or visible light, which corresponds to the promotion of electrons to higher energy orbitals. msu.edu The key chromophores in this compound are the iodinated benzene ring and the carbonyl group, which form a conjugated system.

The UV-Vis spectrum is expected to show two main absorption bands. The first, a strong absorption band at a shorter wavelength (λmax ~240-260 nm), can be attributed to a π→π* transition within the aromatic system. utoronto.ca The second, a weaker band at a longer wavelength (λmax ~280-320 nm), is characteristic of the n→π* transition of the carbonyl group. utoronto.cavscht.cz The presence of the iodine atom and the hydroxyl group (auxochromes) on the benzene ring is expected to cause a bathochromic (red) shift, moving the absorption maxima to longer wavelengths compared to unsubstituted acetophenone (B1666503). researchgate.net

Table 3: Expected Electronic Transitions for this compound This table is interactive. Click on the headers to sort.

Transition Type Involved Orbitals Expected λmax (nm) Relative Intensity (ε)
π→π* π bonding to π* antibonding ~240 - 260 High

X-ray Diffraction Analysis for Solid-State Molecular Conformation and Crystal Packing

X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. nih.gov A single-crystal X-ray diffraction study of this compound would provide a wealth of information, including bond lengths, bond angles, and torsional angles, revealing the molecule's exact conformation in the solid state.

Table 4: Parameters Determined by Single-Crystal X-ray Diffraction This table is interactive. Click on the headers to sort.

Parameter Information Provided
Unit Cell Dimensions Size and shape of the basic repeating unit of the crystal.
Space Group Symmetry operations of the crystal lattice.
Bond Lengths & Angles Precise geometric details of the molecule.
Torsional Angles Conformation of the molecule in the solid state.
Hydrogen Bonding Network Details of intra- and intermolecular hydrogen bonds.

Mass Spectrometry for Molecular Mass Confirmation and Fragmentation Analysis

Mass spectrometry (MS) is an analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern. libretexts.org

For this compound (C₈H₇IO₂), the molecular weight is 262.04 g/mol . The electron ionization (EI) mass spectrum would be expected to show a molecular ion peak (M⁺) at m/z = 262. The presence of iodine (¹²⁷I) would make this peak highly characteristic.

The fragmentation pattern would provide further structural confirmation. Common fragmentation pathways for aromatic ketones include alpha-cleavage. miamioh.edu Key expected fragment ions would include:

[M - CH₂OH]⁺ (m/z = 231): Loss of the hydroxymethyl radical.

[M - COCH₂OH]⁺ (m/z = 203): Loss of the entire hydroxyacetyl group, leaving the iodophenyl cation.

[C₆H₄I]⁺ (m/z = 203): The iodophenyl cation itself.

[M - I]⁺ (m/z = 135): Loss of the iodine radical.

[COCH₂OH]⁺ (m/z = 59): The hydroxyacetyl cation.

The relative abundance of these fragments helps in piecing together the molecular structure. libretexts.org The observation of a peak at m/z 231 would be strong evidence for the presence of the 2-hydroxyacetyl moiety. nih.gov

Table 5: Predicted Mass Spectrometry Fragments for this compound This table is interactive. Click on the headers to sort.

m/z Value Proposed Fragment Ion Origin of Fragment
262 [C₈H₇IO₂]⁺ Molecular Ion (M⁺)
231 [C₇H₄IO]⁺ M⁺ - •CH₂OH (Alpha-cleavage)
203 [C₆H₄I]⁺ M⁺ - •COCH₂OH
135 [C₈H₇O₂]⁺ M⁺ - •I

Computational Chemistry and Theoretical Modeling of 2 Hydroxy 2 Iodoacetophenone

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction (e.g., DFT studies)

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental to understanding the electronic structure of a molecule. These methods solve approximations of the Schrödinger equation to determine the electron distribution, which in turn governs the molecule's stability, geometry, and reactivity.

For 2-Hydroxy-2'-iodoacetophenone, DFT calculations would typically begin with a geometry optimization to find the lowest energy conformation. This involves determining the precise bond lengths, bond angles, and dihedral angles. A key structural feature is the intramolecular hydrogen bond between the 2-hydroxy group and the carbonyl oxygen, which significantly stabilizes a planar conformation, as has been shown in the parent compound, 2'-hydroxyacetophenone (B8834). The iodine atom at the 2'-position introduces significant electronic and steric effects.

The electronic properties derived from DFT calculations are crucial for predicting reactivity. Key parameters include:

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are central to chemical reactivity. The HOMO energy indicates the ability to donate electrons, while the LUMO energy reflects the ability to accept electrons. The energy gap between HOMO and LUMO (the HOMO-LUMO gap) is an indicator of chemical stability; a smaller gap suggests higher reactivity. The electron-withdrawing nature of the iodine atom is expected to lower the energy of both the HOMO and LUMO compared to 2'-hydroxyacetophenone, potentially altering the HOMO-LUMO gap and thus the molecule's reactivity profile.

Molecular Electrostatic Potential (MEP): An MEP map visualizes the electrostatic potential on the electron density surface. It reveals electron-rich regions (negative potential, susceptible to electrophilic attack) and electron-poor regions (positive potential, susceptible to nucleophilic attack). For this compound, negative potential would be concentrated around the carbonyl oxygen and the hydroxyl oxygen, while the area around the hydroxyl hydrogen would be positive.

Mulliken Atomic Charges: These calculations partition the total molecular charge among the individual atoms, providing insight into the charge distribution and identifying reactive sites.

Studies on halogen-substituted acetophenones illustrate these effects. For instance, a DFT study on bromoacetophenone isomers showed that bromine substitution decreases the HOMO-LUMO gap compared to the unsubstituted molecule, thereby increasing its reactivity. researchgate.net A similar trend would be anticipated for this compound.

Table 1: Comparison of Calculated Electronic Properties for Acetophenone (B1666503) and its Bromo-Substituted Isomer Data adapted from a DFT/B3LYP/CEP-121G study on bromoacetophenone. researchgate.net This table serves as an illustrative example of substituent effects.

PropertyAcetophenone2-Bromoacetophenone
Total Energy (Hartree) -345.33-2917.84
HOMO Energy (eV) -6.85-7.02
LUMO Energy (eV) -1.93-2.31
HOMO-LUMO Gap (eV) 4.924.71
Dipole Moment (Debye) 3.033.32

Molecular Dynamics Simulations for Conformational Landscapes and Solvation Effects

While quantum chemical calculations are excellent for static, minimum-energy structures, Molecular Dynamics (MD) simulations provide insight into the dynamic behavior of molecules over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing researchers to observe conformational changes and interactions with the surrounding environment, such as a solvent.

For a flexible molecule like this compound, MD simulations can explore its conformational landscape . This involves mapping the potential energy as a function of key dihedral angles, such as the rotation of the acetyl group relative to the phenyl ring. While the intramolecular hydrogen bond imposes a strong preference for a planar conformation, thermal energy can allow the molecule to access other, higher-energy conformations. MD simulations can quantify the probability of finding the molecule in these different states.

Furthermore, MD is invaluable for studying solvation effects . By placing the molecule in a simulated box of solvent molecules (e.g., water or an organic solvent), one can observe how the solvent organizes around the solute and how this interaction affects the solute's conformation and dynamics. Key insights from such simulations would include:

The stability of the intramolecular hydrogen bond in different solvents. Polar, protic solvents might compete for hydrogen bonding with the hydroxyl and carbonyl groups, potentially disrupting the internal bond.

The formation of a solvation shell around the molecule.

Calculation of the free energy of solvation, which is a critical parameter for understanding solubility and partitioning behavior.

A molecular dynamics study on the polymorphs of 4'-hydroxyacetophenone (B195518) highlighted the importance of using a flexible molecular model to accurately predict both energetic and volumetric properties of the crystal lattice. nih.govresearchgate.net This underscores that accounting for molecular flexibility is crucial for realistic simulations, a principle that applies directly to the study of this compound in different environments.

In Silico Modeling of Reaction Mechanisms and Transition States

Computational chemistry is a powerful tool for elucidating the detailed pathways of chemical reactions. By mapping the potential energy surface (PES) of a reacting system, researchers can identify reactants, products, intermediates, and, most importantly, transition states (TS) . The transition state is the highest energy point along the reaction coordinate, and its energy determines the activation energy and thus the rate of the reaction.

For this compound, theoretical modeling could be used to investigate various potential reactions, such as:

Nucleophilic substitution: The iodine atom is a potential leaving group in nucleophilic aromatic substitution reactions. Computational modeling could compare the activation barriers for substitution at this position under different conditions.

Reactions at the carbonyl group: The acetyl group can undergo reactions typical of ketones, such as condensation or reduction. DFT calculations can model the approach of a nucleophile to the carbonyl carbon, the formation of a tetrahedral intermediate, and the subsequent steps to the final product.

Electrophilic substitution on the aromatic ring: The hydroxyl group is an activating, ortho-para directing group, while the acetyl and iodo groups are deactivating. Computational modeling can predict the most likely sites for electrophilic attack by calculating the energies of the intermediate sigma complexes for substitution at each possible position.

The process involves proposing a reaction pathway and then using quantum chemical methods (like DFT) to locate the geometry of the transition state. This is often a complex task, as the TS is a first-order saddle point on the PES. Once found, frequency calculations are performed to confirm that it is a true transition state (it will have exactly one imaginary frequency corresponding to the motion along the reaction coordinate). The energy difference between the transition state and the reactants provides the activation barrier. This in silico approach allows for the screening of different potential reaction pathways and catalysts before undertaking laboratory experiments.

Prediction of Spectroscopic Parameters from First Principles

First principles (or ab initio) calculations can predict various spectroscopic properties of a molecule from theory alone, without reliance on empirical parameters. This is extremely useful for confirming molecular structures and interpreting experimental spectra.

For this compound, the following spectroscopic parameters can be accurately predicted:

Vibrational Frequencies (IR and Raman): DFT calculations can compute the harmonic vibrational frequencies corresponding to the normal modes of the molecule. These calculated frequencies and their intensities can be compared with experimental Infrared (IR) and Raman spectra to aid in the assignment of spectral bands. For example, the calculation would predict the characteristic stretching frequency of the carbonyl group (C=O) and the hydroxyl group (O-H), and how they are affected by the intramolecular hydrogen bond and the iodine substituent.

NMR Chemical Shifts: Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for structure elucidation. The GIAO (Gauge-Including Atomic Orbital) method, typically used with DFT, can predict the ¹H and ¹³C NMR chemical shifts with good accuracy. These theoretical shifts, when referenced against a standard like tetramethylsilane (B1202638) (TMS), can help assign peaks in the experimental spectrum and confirm the connectivity of the molecule.

Electronic Transitions (UV-Vis): Time-dependent DFT (TD-DFT) can be used to calculate the energies of electronic excitations, which correspond to the absorption bands observed in a UV-Vis spectrum. This can help interpret the electronic structure and the nature of the molecular orbitals involved in the transitions (e.g., n→π* or π→π* transitions).

A study on the parent compound, 2'-hydroxyacetophenone, demonstrated the power of this approach by combining millimeter-wave spectroscopy with high-level quantum chemical calculations. mdpi.com The theoretical predictions for rotational constants and other spectroscopic parameters were in excellent agreement with the experimental data, allowing for a definitive characterization of the molecule's ground-state structure. mdpi.com

Table 2: Comparison of Experimental and Theoretical Spectroscopic Parameters for the Most Stable Conformer of 2'-Hydroxyacetophenone Data from S. Boi et al., Molecules 2024. mdpi.com This serves as an example of the accuracy of first-principles calculations.

ParameterExperimental ValueB3LYP-D3(BJ)/Def2-TZVPMP2/aug-cc-pVTZ
A (MHz) 2277.0762291.62275.5
B (MHz) 1212.1131214.91211.3
C (MHz) 795.278796.8794.7
V₃ Barrier (cm⁻¹) 565.1409.5540.0

Quantitative Structure-Activity Relationship (QSAR) Theoretical Frameworks

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that aim to correlate the chemical structure of a series of compounds with a specific property, such as a physicochemical property or, more commonly, a biological activity. This section focuses solely on the theoretical framework for physicochemical properties, excluding biological outcomes.

The fundamental principle of QSAR is that the properties of a chemical are a function of its molecular structure. The process of building a QSAR model involves several key steps:

Data Set Selection: A series of structurally related compounds (e.g., substituted acetophenones) with experimentally measured data for a specific property (e.g., solubility, boiling point, chromatographic retention time) is required.

Descriptor Calculation: For each molecule in the series, a set of numerical parameters, known as molecular descriptors , is calculated. These descriptors quantify various aspects of the molecular structure. For a molecule like this compound, relevant descriptors would include:

Constitutional/Topological Descriptors: Molecular weight, atom counts, molecular connectivity indices.

Electronic Descriptors: Dipole moment, HOMO/LUMO energies, atomic charges, polarizability. These are typically calculated using quantum chemistry methods.

Steric/Geometrical Descriptors: Molecular volume, surface area, specific substituent parameters (e.g., van der Waals radius of iodine).

Hydrophobicity Descriptors: LogP (the logarithm of the octanol-water partition coefficient), which can be calculated using various theoretical models.

Model Development: Statistical methods, such as Multiple Linear Regression (MLR) or Partial Least Squares (PLS), are used to find a mathematical equation that best correlates the calculated descriptors (independent variables) with the experimental property (dependent variable).

Model Validation: The predictive power of the QSAR model is rigorously tested using statistical techniques like cross-validation (e.g., leave-one-out) and by using an external set of compounds that were not included in the model development.

For a series of halo-substituted hydroxyacetophenones, a QSAR model could be developed to predict a property like chromatographic retention time. The model might find that retention time is correlated with the hydrophobicity (LogP) and the polarizability of the halogen substituent. Such a model provides a theoretical framework for predicting the properties of new, unsynthesized compounds in the series, thereby guiding experimental design. researchgate.net

Exploration of Derivatives and Analogues for Advanced Chemical Research

Synthesis and Chemical Reactivity of Positional Isomers

Positional isomers of 2-hydroxy-iodoacetophenone, which differ in the location of the iodo-substituent on the phenyl ring, exhibit distinct chemical and physical properties. The synthesis of these isomers typically involves electrophilic aromatic substitution on a corresponding 2-hydroxyacetophenone (B1195853) precursor. For instance, the iodination of 4-substituted 2-hydroxyacetophenones using N-iodosuccinimide in the presence of p-toluenesulfonic acid can yield 2-hydroxy-5-iodoacetophenone derivatives. mdpi.com

The position of the iodine atom significantly influences the electronic environment of the aromatic ring and the reactivity of the entire molecule. This variation in electron density affects the acidity of the hydroxyl group, the electrophilicity of the carbonyl carbon, and the susceptibility of the aromatic ring to further substitution.

Table 1: Comparison of Selected Positional Isomers of Hydroxy-Iodoacetophenone

Compound Name Position of Iodine Synthetic Precursor Key Synthetic Features
2-Hydroxy-3-iodo-5-methyl acetophenone (B1666503) 3-position 2-Hydroxy-5-methylacetophenone Direct iodination allows for subsequent condensation reactions to form iodo-chalcones. researchgate.net
2-Hydroxy-5-iodoacetophenone 5-position 2-Hydroxyacetophenone Iodination using N-iodosuccinimide. mdpi.com

These isomers serve as valuable intermediates. For example, 2-hydroxy-3-iodo-5-methyl acetophenone is a key starting material for the synthesis of various iodo-chalcones through condensation with aromatic aldehydes. researchgate.net The specific placement of the bulky iodine atom can also impart steric effects that direct the regioselectivity of subsequent reactions.

Derivatives with Modified Halogen Substituents (e.g., Bromo, Chloro)

Replacing the iodine atom on the 2-hydroxyacetophenone scaffold with other halogens, such as bromine or chlorine, generates a series of analogues with modulated reactivity. The synthesis of these derivatives often follows pathways analogous to iodination, utilizing different halogenating agents. For example, 2-bromo-1-(2-hydroxyphenyl)ethanone can be prepared from 2'-hydroxyacetophenone (B8834) using bromine in acetic acid or a combination of potassium bromide and hydrogen peroxide. chemicalbook.com Similarly, chloroacetophenones can be synthesized from their bromoacetophenone precursors using sulfonyl chlorides in an aqueous system, a method that avoids laborious purification steps. rsc.org The synthesis of 2-chloro-1-(3-hydroxyphenyl)ethanone has been achieved by reacting 3-hydroxyacetophenone with sulfuryl chloride. nih.gov

The nature of the carbon-halogen (C-X) bond is critical to the chemical reactivity of these derivatives. The C-I bond is the weakest and most labile among the halogens, making iodo-derivatives highly reactive in nucleophilic substitution and cross-coupling reactions. In contrast, the C-Br and C-Cl bonds are stronger, resulting in compounds that are generally more stable but may require more forcing conditions to react. This gradation in reactivity allows chemists to select the appropriate halogen substituent for a specific synthetic application.

Table 2: Synthesis of Bromo- and Chloro-Derivatives of Hydroxyacetophenone

Compound Name Halogen Key Reagents Reaction Type
2-Bromo-2'-hydroxyacetophenone Bromine KBr/H₂O₂ or Br₂/Acetic Acid α-Bromination chemicalbook.comnih.gov
5'-Bromo-2'-hydroxyacetophenone Bromine Not specified Precursor for ligands and chromen-4-one. sigmaaldrich.com
2-Chloro-1-(3-hydroxyphenyl)ethanone Chlorine Sulfuryl Chloride α-Chlorination nih.gov

Derivatives with Diverse Hydroxyl Substitutions (e.g., Alkoxy, Acetoxy)

Modification of the hydroxyl group into alkoxy (O-alkyl) or acetoxy (O-acetyl) ethers and esters, respectively, is a common strategy to alter the molecule's properties, such as solubility, and to protect the hydroxyl group during subsequent synthetic steps.

Alkoxy derivatives are typically synthesized via Williamson ether synthesis, where the phenoxide, generated by treating the 2-hydroxyacetophenone with a base, reacts with an alkyl halide. For instance, 2'-methoxyacetophenone (B1218423) can be prepared by reacting 2'-hydroxyacetophenone with dimethyl sulfate (B86663) in the presence of a base like lithium hydroxide (B78521). chemicalbook.com This conversion of the hydroxyl to a methoxy (B1213986) group removes the potential for hydrogen bonding and alters the electronic character of the ring. Similarly, longer alkyl chains can be introduced, as in the synthesis of 2-hydroxy-5-nonylacetophenone from 4-nonylphenol. google.com

Acetoxy derivatives are formed by the esterification of the hydroxyl group, often using acetyl chloride or acetic anhydride. These esters are not only stable protecting groups but are also key substrates for the Fries rearrangement. wikipedia.orgbyjus.comchemistrylearner.com This reaction, catalyzed by Lewis acids, involves the intramolecular migration of the acetyl group from the phenolic oxygen to an ortho or para position on the aromatic ring, yielding a hydroxyaryl ketone. wikipedia.orgorganic-chemistry.org The regioselectivity of the rearrangement can often be controlled by reaction conditions such as temperature and solvent polarity, providing a powerful tool for synthesizing specific positional isomers that may be inaccessible through direct acylation. byjus.com For example, phenyl acetate (B1210297) can be rearranged to form o- and p-hydroxyacetophenone. chemistrylearner.com

Table 3: Examples of Hydroxyl Group Modifications

Derivative Type General Structure Synthetic Method Key Features
Alkoxy Ar-O-R Williamson Ether Synthesis Masks hydrogen bonding; increases lipophilicity.

Functionalized Derivatives with Additional Electrophilic or Nucleophilic Centers

Introducing additional reactive centers into the 2-hydroxy-2'-iodoacetophenone structure significantly expands its synthetic utility and potential for creating complex molecular architectures.

Electrophilic Centers:

Nitro Groups: Nitration of the aromatic ring introduces a strongly electron-withdrawing nitro group (-NO₂), which acts as a powerful electrophilic center. For example, 2-hydroxy-ω-nitroacetophenones can be prepared via the hydrolysis of 3-nitro-4-hydroxycoumarins. ias.ac.in These compounds undergo facile intramolecular cyclization reactions. ias.ac.in Direct nitration of 2-hydroxyacetophenone can also yield 2-hydroxy-3-nitroacetophenone, an important medical intermediate. prepchem.comgoogle.com

α,β-Unsaturated Carbonyls (Chalcones): One of the most important classes of derivatives is chalcones, synthesized through a base-catalyzed Claisen-Schmidt condensation between a hydroxyacetophenone and an aromatic aldehyde. nih.govresearchgate.netrjptonline.org The resulting α,β-unsaturated ketone system contains a significant electrophilic center at the β-carbon, making it susceptible to Michael addition reactions. This reactivity is fundamental to the synthesis of various heterocyclic compounds like flavonoids and pyrazolines. mdpi.comresearchgate.net

Nucleophilic Centers:

Schiff Bases (Imines): The carbonyl group of the acetophenone can be condensed with primary amines to form Schiff bases (or imines), which feature a C=N double bond. niscpr.res.inarpgweb.com These derivatives are highly versatile; the imine nitrogen can act as a nucleophile or a ligand for metal coordination, while the imine carbon can be an electrophilic site. Optically active Schiff bases, prepared using chiral amines, are particularly valuable as ligands in asymmetric catalysis. mdpi.com

Table 4: Functionalized Derivatives and Their Reactive Centers

Derivative Class Additional Functional Group Reactive Center Common Synthetic Route
Nitroacetophenones -NO₂ Electrophilic nitro group Nitration of the aromatic ring prepchem.com
Chalcones -C(=O)CH=CH-Ar Electrophilic β-carbon Claisen-Schmidt Condensation nih.govresearchgate.net

Design and Synthesis of Multi-Target Directed Ligands

The structural complexity and chemical versatility of this compound derivatives make them excellent starting points for the design of multi-target directed ligands (MTDLs). MTDLs are single chemical entities engineered to interact with multiple biological targets simultaneously, offering a promising strategy for treating complex, multifactorial diseases.

A prominent example of this approach is the development of compounds targeting enzymes implicated in Alzheimer's disease, such as acetylcholinesterase (AChE), butyrylcholinesterase (BChE), and β-secretase (BACE1). mdpi.comnih.gov Research has shown that 2-hydroxy-5-iodochalcones, synthesized from 4-substituted 2-hydroxy-5-iodoacetophenones, can serve as precursors to more complex flavonol structures. mdpi.com

The design strategy involves several steps:

Scaffold Selection: The 2-hydroxyacetophenone core provides a robust platform for chemical modification.

Pharmacophore Incorporation: The chalcone (B49325) intermediate is formed by linking the hydroxyacetophenone scaffold (Pharmacophore A) with a substituted benzaldehyde (B42025) (Pharmacophore B).

Cyclization and Elaboration: The chalcone is then cyclized to form a flavonol ring system, creating a more rigid and complex molecule with new interaction points.

In one study, a series of 7-substituted 6-iodoflavonols were synthesized from 2-hydroxy-5-iodochalcone precursors. mdpi.comnih.gov Several of these derivatives demonstrated significant inhibitory effects against both BChE and BACE-1, showcasing their potential as dual inhibitors. mdpi.com Molecular docking studies confirmed that these compounds could interact with key residues in the active sites of the target enzymes. mdpi.comnih.gov This successful application highlights how derivatives of this compound can be rationally designed to produce sophisticated MTDLs for advanced therapeutic research.

Applications in Synthetic Organic Chemistry and Chemical Biology

Role as a Versatile Synthetic Intermediate in Complex Molecule Construction

2-Hydroxy-2'-iodoacetophenone serves as a valuable and versatile building block in synthetic organic chemistry. Its structure, which combines a reactive α-hydroxy ketone (or acyloin) motif with a substituted phenyl ring, offers multiple sites for chemical modification, enabling the construction of more complex molecular architectures. The α-hydroxy ketone group can be oxidized to form diones or reduced to diols, and it can participate in reactions such as condensations and allylations .

The presence of the iodine atom on the phenyl ring is particularly significant. It provides a reactive handle for various cross-coupling reactions, such as Suzuki, Sonogashira, and Heck couplings, which are fundamental in forming new carbon-carbon bonds. This reactivity allows chemists to introduce a wide range of substituents and build intricate molecular frameworks. For instance, similar iodinated hydroxyacetophenones are utilized as key intermediates in the synthesis of pharmaceuticals and other fine chemicals chemimpex.com. The combination of the hydroxyl, ketone, and iodo functionalities makes this compound a strategic precursor for creating molecules with tailored chemical, physical, and biological properties .

Utility as a Precursor for Heterocyclic Scaffolds in Medicinal Chemistry Research

Heterocyclic compounds form the backbone of a vast number of pharmaceuticals, often considered "privileged structures" due to their ability to interact with a wide range of biological targets unife.it. This compound is a valuable precursor for the synthesis of such heterocyclic scaffolds. The functional groups on the molecule can be strategically employed to construct various ring systems.

For example, the α-hydroxy ketone moiety can react with amines or other nucleophiles to form nitrogen-containing heterocycles. Furthermore, the ortho-iodo group is well-positioned for intramolecular cyclization reactions following a coupling step. Palladium-catalyzed reactions, such as the cyclocarbonylative Sonogashira coupling of 2-iodophenols (a related structure), have been used to regioselectively synthesize chromones, which are an important class of bioactive heterocyclic compounds acs.org. The ability to serve as a synthon for diverse heterocyclic systems makes this compound and its derivatives attractive starting materials in drug discovery programs aimed at creating novel therapeutic agents chemimpex.comnih.gov.

Exploration in Materials Science for Functional Polymer Synthesis

In materials science, there is a continuous search for novel monomers that can impart specific functionalities to polymers advancedsciencenews.com. This compound has been identified as a building block with potential for the synthesis of functional polymers chemimpex.com. The hydroxyl group can serve as an initiation site for ring-opening polymerization (ROP) of cyclic esters, a common method for producing biodegradable polymers like poly(α-hydroxy acids) illinois.edu.

Moreover, the iodo-phenyl group can be carried into the polymer backbone or side chains. This iodine functionality can then be used for post-polymerization modification, allowing for the attachment of various molecules to tailor the polymer's properties, such as solubility or stability chemimpex.com. This approach enables the creation of materials with enhanced performance characteristics for innovative applications across various industries chemimpex.com.

Mechanistic Studies of Enzyme-Ligand Interactions

Derivatives and structural analogues of 2-hydroxyacetophenone (B1195853) have been extensively studied as inhibitors of various enzymes, providing critical insights into enzyme-ligand interactions. The core structure serves as a scaffold that can be modified to target the active sites of specific enzymes implicated in disease.

Cholinesterases (AChE and BChE): Acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) are key targets in the management of Alzheimer's disease nih.gov. Chalcones and flavonols derived from substituted 2-hydroxyacetophenones have been evaluated for their inhibitory effects on these enzymes. For example, a series of 2-hydroxy-5-iodochalcones and their corresponding 6-iodoflavonol derivatives showed inhibitory activity against both AChE and BChE, with some compounds exhibiting significant potency and selectivity mdpi.com. These studies help elucidate the structural requirements for effective inhibition.

Aldose Reductase (AR): Aldose reductase is the first and rate-limiting enzyme in the polyol pathway, which becomes overactive in hyperglycemic conditions and is linked to diabetic complications nih.gov. Many natural and synthetic compounds, including chalcone (B49325) derivatives, have been investigated as AR inhibitors science.govtaylorandfrancis.com. A structurally related compound, 2'-Hydroxy-4',5'-dimethoxyacetophenone, demonstrated potent inhibition of aldose reductase, highlighting the potential of this chemical class to interfere with the enzyme's catalytic activity nih.govresearchgate.net.

Collagenase: Collagenases are enzymes that break down collagen and are implicated in conditions like skin aging and arthritis researchgate.netnih.gov. Research has shown that 2'-Hydroxy-4',5'-dimethoxyacetophenone is a potent inhibitor of collagenase, suggesting that the hydroxyacetophenone scaffold can be used to design molecules that protect collagen from degradation nih.govresearchgate.net.

β-secretase (BACE1): BACE1 is a primary therapeutic target for Alzheimer's disease as it initiates the production of amyloid-β peptides nih.govnih.gov. Chalcone derivatives of 2-hydroxy-5-iodoacetophenone have been found to inhibit BACE1 activity. Notably, one derivative featuring a 4-bromo atom and a 4-fluorophenyl group exhibited an IC₅₀ value of 4.70 µM, demonstrating significant inhibitory effect against the enzyme mdpi.com.

The table below summarizes the inhibitory activities of compounds structurally related to this compound against various enzymes.

Enzyme TargetRelated CompoundInhibitory Activity (IC₅₀)Source
Acetylcholinesterase (AChE)2-aryl-7-fluoro-8-iodoflavonol 3b3.23 µM mdpi.com
Butyrylcholinesterase (BChE)2-hydroxy-5-iodochalcone 2jSignificant Inhibition mdpi.com
β-secretase (BACE1)2-hydroxy-5-iodochalcone 2j4.70 µM mdpi.com
Aldose Reductase2'-Hydroxy-4',5'-dimethoxyacetophenonePotent Inhibition nih.govresearchgate.net
Collagenase2'-Hydroxy-4',5'-dimethoxyacetophenonePotent Inhibition nih.govresearchgate.net

Investigation of Molecular Binding Affinity and Target Identification in Biochemical Pathways

Understanding the binding affinity of a small molecule to its protein target is a cornerstone of drug design nih.gov. Computational methods like molecular docking are frequently used to predict the binding modes and affinities of potential inhibitors nih.gov. For compounds related to this compound, docking studies have been instrumental in elucidating their mechanism of action.

For instance, molecular docking of 2-hydroxy-5-iodochalcone derivatives predicted strong interactions with residues in the active sites of BACE1, AChE, and BChE mdpi.com. Similarly, docking analysis of 2'-Hydroxy-4',5'-dimethoxyacetophenone revealed numerous strong interactions with key catalytic residues in the active sites of aldose reductase and collagenase nih.govresearchgate.net. These in silico studies, which help identify the specific amino acid residues involved in binding, are crucial for optimizing lead compounds to enhance their potency and selectivity. This synergy between experimental assays and computational modeling accelerates the process of target identification and validation in biochemical pathways nih.gov.

Application in Radiolabeling for Biochemical Tracking Studies

Radiolabeling is a powerful technique for tracking the movement, distribution, and metabolic fate of molecules within biological systems in a non-clinical research setting . The presence of an iodine atom makes this compound an excellent candidate for radiolabeling. The stable iodine atom can be readily substituted with a radioactive isotope of iodine, such as ¹²³I, ¹²⁵I, or ¹³¹I, through well-established chemical methods.

Once radiolabeled, the compound can be used as a tracer in various biochemical studies. For example, it could be used to study the biodistribution of molecules with this core structure in cellular or tissue models, to quantify binding to specific target proteins, or to track its passage through metabolic pathways nih.gov. This application is particularly valuable in the preclinical stages of drug development for characterizing the behavior of new chemical entities.

In Vitro Antiproliferative Activity against Model Cell Lines for Mechanistic Insights

The investigation of the antiproliferative effects of new chemical entities against cancer cell lines is a standard method for identifying potential anti-cancer agents and for studying the mechanisms of cell death and survival nih.govnih.gov. Research on compounds structurally similar to this compound has revealed significant antiproliferative properties.

A study on 2'-Hydroxy-4',5'-dimethoxyacetophenone demonstrated strong anti-cancer activity against several human acute leukemia cell lines, including 32D-FLT3-ITD, HL-60/vcr, MOLT-3, and TALL-104 cells nih.govresearchgate.net. Importantly, the compound was found to be non-toxic to normal human umbilical vein endothelial cells (HUVEC) at the tested concentrations, suggesting a degree of selectivity for cancer cells nih.govresearchgate.net. Such in vitro studies provide crucial mechanistic insights into how these compounds exert their cytotoxic effects, paving the way for further investigation into their potential as therapeutic agents.

The table below presents the antiproliferative activity of a related acetophenone (B1666503) derivative against various human leukemic cell lines.

Cell LineCell TypeCompoundObserved ActivitySource
32D-FLT3-ITDHuman Acute Leukemia2'-Hydroxy-4',5'-dimethoxyacetophenoneStrong anti-cancer activity nih.govresearchgate.net
HL-60/vcrHuman Acute Leukemia2'-Hydroxy-4',5'-dimethoxyacetophenoneStrong anti-cancer activity nih.govresearchgate.net
MOLT-3Human Acute Leukemia2'-Hydroxy-4',5'-dimethoxyacetophenoneStrong anti-cancer activity nih.govresearchgate.net
TALL-104Human Acute Leukemia2'-Hydroxy-4',5'-dimethoxyacetophenoneStrong anti-cancer activity nih.govresearchgate.net
HUVECNormal Endothelial Cells2'-Hydroxy-4',5'-dimethoxyacetophenoneNon-toxic nih.govresearchgate.net

Future Directions and Emerging Research Avenues

Development of Novel and Sustainable Synthetic Methodologies

The development of environmentally benign and efficient synthetic routes is a cornerstone of modern chemistry. For 2-Hydroxy-2'-iodoacetophenone, future efforts will likely concentrate on green chemistry approaches to minimize waste and hazardous substance use. jddhs.comjddhs.com This includes the exploration of solvent-free reaction conditions and the use of greener solvents. jddhs.comresearchgate.net Research into catalytic methods, such as biocatalysis, which utilizes enzymes to perform chemical transformations with high selectivity under mild conditions, is a promising avenue. mdpi.com The goal is to create synthetic pathways that are not only higher in yield but also have a reduced environmental footprint, aligning with the principles of sustainable chemical manufacturing. jddhs.comjddhs.com

Integration with Flow Chemistry and Automated Synthesis Platforms

The transition from traditional batch processing to continuous flow chemistry offers numerous advantages, including enhanced safety, better reaction control, and easier scalability. researcher.life Future research will likely involve the integration of the synthesis of this compound and its derivatives into flow chemistry systems. thieme-connect.comuc.ptresearchgate.net This approach allows for precise control over reaction parameters such as temperature, pressure, and reaction time, leading to improved yields and purity. flinders.edu.aursc.org Furthermore, the coupling of flow chemistry with automated synthesis platforms can accelerate the discovery and optimization of new reactions and molecules. sigmaaldrich.comnih.goveubopen.org These automated systems can perform numerous experiments in parallel, rapidly screening different reagents and conditions to identify optimal synthetic routes. eubopen.org

Table 1: Comparison of Batch vs. Flow Chemistry

Feature Batch Chemistry Flow Chemistry
Reaction Scale Difficult to scale up Easily scalable
Safety Potential for thermal runaway Improved heat transfer and safety
Control Less precise control over parameters Precise control over temperature, pressure, and time
Efficiency Can be less efficient Often higher yields and purity
Automation More challenging to automate Readily integrated with automation

Advanced In Silico Screening and Design for Mechanistic Prediction

Computational chemistry and in silico screening are becoming indispensable tools in modern chemical research. Density Functional Theory (DFT) and other computational methods can provide deep insights into the electronic structure and reactivity of molecules like this compound. mdpi.comresearchgate.netpolimi.it Future research will leverage these tools for the rational design of new derivatives with specific desired properties. By simulating reaction mechanisms and predicting reactivity, researchers can prioritize synthetic targets and design more efficient reaction pathways. polimi.itdntb.gov.ua This in silico approach can significantly reduce the time and resources required for experimental work. polimi.it

Exploration of Unconventional Reactivity Profiles

Moving beyond traditional thermal reactions, future research will likely explore unconventional methods to activate and transform this compound. Photochemistry, which uses light to initiate chemical reactions, offers a powerful tool for accessing novel reactivity. researchgate.net The iodo-substituent, in particular, can be susceptible to photochemical activation. researchgate.net Exploring the photochemical and electrochemical behavior of this compound could lead to the discovery of new synthetic transformations and the construction of complex molecular architectures that are not accessible through conventional means.

Investigation of Organometallic Chemistry involving the Iodo Functionality

The iodo group in this compound is a versatile handle for a wide range of organometallic cross-coupling reactions. biosynth.combiosynth.comfishersci.cachemsrc.comnih.gov Palladium-catalyzed reactions, such as Suzuki, Heck, and Sonogashira couplings, are powerful methods for forming new carbon-carbon and carbon-heteroatom bonds. nih.govrsc.orgresearchgate.netrsc.orgnih.gov Future research will continue to expand the scope of these reactions for the derivatization of this compound. The development of new catalysts and reaction conditions will enable the synthesis of a diverse library of compounds with tailored electronic and steric properties for various applications.

Table 2: Common Palladium-Catalyzed Cross-Coupling Reactions

Reaction Name Bond Formed Key Reactants
Suzuki Coupling C-C Organoboron compound
Heck Coupling C-C Alkene
Sonogashira Coupling C-C Terminal alkyne
Buchwald-Hartwig Amination C-N Amine
Stille Coupling C-C Organotin compound

Expanding the Scope of Derivatization for Tailored Chemical Properties

The core structure of this compound provides a scaffold for the synthesis of a wide array of derivatives. Future research will focus on expanding the library of these derivatives to fine-tune their chemical and physical properties. For instance, the synthesis of chalcones and flavonols from related 2-hydroxy-iodoacetophenone derivatives has been demonstrated as a route to compounds with potential biological activity. mdpi.com By systematically modifying the substituents on the aromatic rings, researchers can modulate properties such as solubility, electronic character, and biological target affinity. This will be crucial for developing new materials, probes, and therapeutic agents. The unique combination of the hydroxyl, carbonyl, and iodo functionalities makes this compound a valuable building block for creating diverse and complex molecular structures. chemimpex.comsigmaaldrich.com

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 2-Hydroxy-2'-iodoacetophenone, and how can purity be optimized?

  • Methodology : Synthesis often involves iodination of 2-hydroxyacetophenone derivatives using iodine sources (e.g., KI/I₂) under acidic conditions. For example, analogous procedures for dihydroxyacetophenones involve sulfuric acid as a catalyst and controlled temperature (10–15°C) to minimize side reactions . Purification can be achieved via recrystallization in ethanol-water mixtures, with purity assessed by GC (≥95% area/area) and IR spectroscopy for functional group verification .

Q. How should researchers characterize this compound to confirm structural integrity?

  • Methodology : Key techniques include:

  • GC Assay : Determine purity (≥95% a/a) and monitor by-products .
  • IR Spectroscopy : Verify hydroxyl (3200–3600 cm⁻¹), carbonyl (1650–1750 cm⁻¹), and C-I (500–600 cm⁻¹) stretches .
  • Melting Point : Compare observed values (e.g., 4–6°C for analogous compounds) with literature to assess crystallinity .

Q. What safety protocols are critical when handling this compound?

  • Methodology : Classified as a combustible liquid (flash point: 87.5°C), it requires storage in flame-resistant containers at <25°C. Use fume hoods for synthesis steps involving volatile reagents (e.g., iodination). Refer to safety databases like NIOSH and ECHA REACH for hazard mitigation .

Advanced Research Questions

Q. How can this compound be utilized in coordination chemistry for catalytic applications?

  • Methodology : The compound’s hydroxyl and ketone groups enable Schiff base ligand formation. For example, copper(II) complexes with similar hydroxyacetophenone-derived ligands show catalytic activity in oxidation reactions. Synthesize ligands by condensing this compound with hydrazides or amines, followed by metal salt complexation (e.g., CuCl₂·2H₂O). Characterize via X-ray crystallography and cyclic voltammetry .

Q. What strategies resolve contradictions in spectroscopic data for iodinated acetophenone derivatives?

  • Methodology : Discrepancies in NMR/IR data may arise from tautomerism or solvent effects. Use deuterated solvents (e.g., DMSO-d₆) to stabilize specific tautomers. Cross-validate with computational methods (DFT calculations for optimized geometries and vibrational frequencies) using databases like PubMed and Connected Papers .

Q. How can researchers design experiments to study the photophysical properties of this compound derivatives?

  • Methodology : Incorporate the compound into fluorophores via Suzuki coupling or Ullmann reactions. Measure aggregation-induced emission (AIE) properties in THF/water mixtures. Compare quantum yields and Stokes shifts with non-iodinated analogs to assess heavy-atom effects .

Q. What are the challenges in scaling up this compound synthesis, and how can they be mitigated?

  • Methodology : Iodination scalability is limited by exothermicity and iodine volatility. Use flow chemistry to control reaction kinetics and temperature. Optimize iodine stoichiometry (1.1–1.3 eq) to minimize waste. Monitor intermediates via HPLC and adjust pH (6–7) to prevent decomposition .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.